tri-mu-sulfido-mu3-sulfido-triiron(III)

Description

Evolution of Synthetic Strategies for Poly-Nuclear Iron-Sulfur Clusters

The synthesis of poly-nuclear iron-sulfur clusters has progressed significantly since the initial self-assembly reactions. Early methods involved the simple combination of an iron salt, a sulfur source, and terminal ligands, which successfully produced analogues of the [2Fe-2S] and [4Fe-4S] clusters found in proteins. acs.org However, the synthesis of trinuclear clusters, particularly those with the [Fe₃S₄] core, proved to be more challenging.

A significant breakthrough in the synthesis of a cuboidal [Fe₃S₄] cluster involved a strategy of iron atom abstraction from a pre-existing tetranuclear cubane-type [Fe₄S₄]²⁺ core. acs.org This method underscores a shift from simple self-assembly to more controlled, stepwise transformations of pre-formed clusters. The reaction can be summarized as the conversion of an [Fe₄Q₄]²⁺ (where Q is a chalcogen) core to an [Fe₃Q₄]⁰ cluster through the removal of a single iron atom. acs.org

Another approach has been the use of organometallic precursors, such as the reaction of triiron dodecacarbonyl (Fe₃(CO)₁₂) with sulfur sources. nih.gov While these methods often yield clusters with carbonyl ligands, they provide valuable insights into the formation and stability of the triiron framework. For instance, air- and moisture-stable iron-sulfur carbonyl clusters like Fe₃S₂(CO)₇(dppm) have been prepared through thionation reactions of Fe₃(CO)₁₂. nih.gov The reaction of the µ₃-sulfido triiron cluster [SFe₃(CO)₉]²⁻ with various organic halides has also been explored to create functionalized trinuclear clusters. rsc.org

Furthermore, the study of peptide-based systems, or "maquettes," has allowed for the investigation of [Fe₃S₄] cluster formation in a more controlled environment that mimics a protein's primary coordination sphere. nih.govresearchgate.net These studies have revealed that the formation of [Fe₃S₄] clusters can be a transient step towards the more stable [Fe₄S₄] clusters. nih.gov

Significance of Bridging Ligands in Cluster Stability and Reactivity

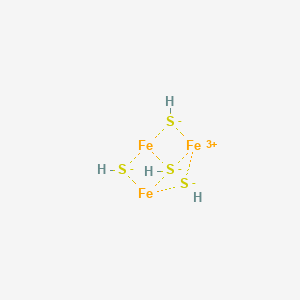

Bridging ligands, particularly the sulfide (B99878) ions in the "tri-mu-sulfido-mu3-sulfido-triiron(III)" core, are fundamental to the structural integrity and electronic properties of the cluster. The arrangement of three bridging sulfide ions (µ-S) and one capping sulfide ion (µ₃-S) creates the characteristic cuboidal [Fe₃S₄] framework.

The stability of this core outside of a protein environment is a significant challenge. Synthetic efforts have demonstrated that the choice of terminal ligands, which bind to the iron centers, is crucial for preventing decomposition or rearrangement to more stable [Fe₄S₄] clusters. The use of sterically demanding or semi-rigid cavitand ligands has been a key strategy to encapsulate and stabilize the [Fe₃S₄] core. acs.org These ligands can enforce a specific coordination geometry around the iron atoms and sterically protect the cluster from further reactions.

The reactivity of the cluster is also intimately linked to its bridging and terminal ligands. For instance, studies on synthetic [4Fe-3S] clusters, which feature a planar three-coordinate iron center, have shown that such low-coordinate sites are crucial for substrate binding and activation. nih.gov This highlights the principle that the accessibility of the iron centers, which is modulated by the ligand environment, is key to the cluster's chemical function.

Overview of Research Trajectories in Inorganic Cluster Chemistry Pertinent to Triiron(III) Sulfido Systems

Research into triiron(III) sulfido systems is largely driven by their biological relevance. The [3Fe-4S] cluster is a known cofactor in a variety of metalloenzymes, where it participates in redox processes and catalysis. acs.org A primary goal of synthetic inorganic chemists has been to create accurate structural and functional mimics of these biological clusters.

One major research trajectory is the quest for a stable, isolated synthetic analogue of the [Fe₃S₄] cluster that accurately replicates the all-ferric state. While cuboidal [Fe₃S₄]⁰ clusters have been synthesized, achieving the all-ferric [Fe₃S₄]³⁺ state in a discrete, stable molecule remains a significant synthetic hurdle. acs.orgresearchgate.net The instability of such a highly charged, compact cluster likely contributes to this challenge.

Another important area of research focuses on understanding the electronic structure and magnetic properties of these clusters. Techniques such as Mössbauer and EPR spectroscopy are invaluable for determining the oxidation and spin states of the individual iron centers within the cluster. researchgate.net These studies have revealed that synthetic clusters can exhibit a range of oxidation states and possess complex magnetic behavior arising from the coupling between the iron centers.

Furthermore, the reactivity of synthetic triiron clusters is an active area of investigation. Researchers are exploring their potential as catalysts, particularly for small molecule activation, inspired by the roles of their biological counterparts. nih.gov The development of functionalized trinuclear iron-sulfur clusters is a step towards creating new bioinspired catalytic systems. nih.gov

Research Findings on Synthetic Triiron Sulfido Clusters

The following table summarizes key findings from the synthesis and characterization of trinuclear iron-sulfur clusters relevant to the "tri-mu-sulfido-mu3-sulfido-triiron(III)" system.

| Cluster Type | Synthetic Strategy | Key Characterization Data | Reference |

| [Fe₃S₄]⁰ Cuboidal Cluster | Iron abstraction from a [Fe₄S₄]²⁺ precursor using a cavitand ligand. | The cuboidal core structure was confirmed by X-ray crystallography. Voltammetry revealed a reversible three-membered electron transfer series including the [Fe₃S₄]¹⁺,⁰,¹⁻ core states. | acs.org |

| Fe₃S₂(CO)₇(dppm) | Thionation of Fe₃(CO)₁₂ with bis(diphenylphosphanyl)methane disulfide. | The molecular structure was determined by single-crystal X-ray diffraction, confirming the trinuclear iron core with bridging sulfido and phosphine (B1218219) ligands. | nih.gov |

| [X(CH₂)ₙSFe₃(CO)₉]⁻ | Reaction of [SFe₃(CO)₉]²⁻ with dihaloalkanes. | Characterized by spectroscopic methods and single-crystal X-ray analysis, showing a SFe₃ tetrahedral core with a functionalized alkyl group on the sulfur atom. | rsc.org |

| [Fe₃S₄]⁺ in Peptide Maquettes | Self-assembly within a designed 33-amino acid peptide. | Monitored by UV/Vis and EPR spectroscopy. The [Fe₃S₄]⁺ cluster was identified as a transient species. | nih.gov |

Properties

Molecular Formula |

Fe3H4S4- |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

iron;iron(3+);sulfanide |

InChI |

InChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+3;;;;/p-4 |

InChI Key |

FCZSZLQNSQKDKL-UHFFFAOYSA-J |

Canonical SMILES |

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+3] |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Single-Crystal X-ray Diffraction: Principles of Structure Determination in Complex Clusters

Crystallographic Considerations for Iron-Sulfur Compounds

The structural analysis of iron-sulfur compounds by X-ray diffraction presents several specific challenges. A primary concern is their sensitivity to oxygen. Many iron-sulfur clusters are redox-active and can be readily oxidized upon exposure to air, which can lead to cluster degradation or structural changes nih.gov. This oxygen sensitivity necessitates the use of strict anaerobic techniques during crystallization and crystal handling to preserve the native state of the cluster nih.gov.

Vibrational Spectroscopy Applications: Infrared and Raman Spectroscopic Principles for Ligand and Core Vibrations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Raman spectroscopy involves scattering monochromatic light from a molecule and observing the frequency shifts in the scattered light, which correspond to the molecule's vibrational frequencies. These two techniques are often complementary, as some vibrational modes may be active in one technique but not the other. For iron-sulfur clusters, these methods are particularly useful for probing the vibrations of the inorganic core and the coordinated ligands.

Assignment of Metal-Sulfur Stretching Frequencies

The vibrations of the iron-sulfur core give rise to characteristic bands in the low-frequency region of IR and Raman spectra (typically 200-450 cm⁻¹) nih.gov. The precise frequencies of these Fe-S stretching modes are sensitive to the structure of the cluster, including the oxidation states of the iron atoms and the nature of the sulfide (B99878) bridging (μ-S vs. μ₃-S). Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the cluster, can selectively enhance the vibrations of the Fe-S core, aiding in their assignment nih.govresearchgate.net. For instance, the totally symmetric "breathing" mode of a [4Fe-4S] cube is often a prominent feature in its resonance Raman spectrum nih.gov. In [2Fe-2S] clusters, distinct frequencies are observed for bridging and terminal (Fe-S(Cys)) sulfur ligands nih.govresearchgate.net. While specific data for a pure [Fe₃(III)S₄] cluster is scarce, analysis of related [3Fe-4S] and [4Fe-4S] clusters provides a basis for interpreting its vibrational spectra.

| Cluster Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| [2Fe-2S] | Fe-S (bridging) | 320-400 | nih.gov |

| [4Fe-4S] | Fe-S (bridging, breathing mode) | ~336 | nih.gov |

| Rubredoxin [1Fe] | Fe-S (terminal, symmetric stretch) | ~315 | nih.gov |

| Rubredoxin [1Fe] | Fe-S (terminal, asymmetric stretch) | ~360 | nih.gov |

| Fe-S Model Complex | Fe-S Stretch | 270-340 | nih.gov |

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is exceptionally powerful for studying iron-containing compounds nih.gov. It probes the nuclear energy levels of the ⁵⁷Fe isotope, providing detailed information about the local chemical environment of the iron atoms, such as their oxidation state, spin state, and magnetic coupling nih.govnih.gov. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is highly sensitive to the iron oxidation state osti.govacs.org. High-spin Fe(II) has a lower s-electron density and thus a larger, more positive isomer shift compared to high-spin Fe(III) osti.govcmu.edu. For a hypothetical "tri-μ-sulfido-μ₃-sulfido-triiron(III)" cluster, where all three iron atoms are in the +3 oxidation state, one would expect to observe an isomer shift in the range typical for Fe(III) in a tetrahedral sulfur environment.

The quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment of ⁵⁷Fe and a non-spherical local electric field gradient. This provides information about the symmetry of the coordination environment and the electronic spin state nih.gov. Distinct iron sites within a cluster can often be resolved as separate quadrupole doublets in the spectrum cmu.edu. In many biologically relevant [3Fe-4S] clusters, the iron sites are in mixed-valence states (e.g., [3Fe-4S]¹⁺ containing two Fe³⁺ and one Fe²⁺), which can be clearly distinguished and quantified using Mössbauer spectroscopy mdpi.comresearchgate.net. The technique is therefore crucial for confirming the formal oxidation state assignment of each iron center within the cluster.

| Parameter | Typical Value for High-Spin Fe(III) (Sulfur Coordination) | Typical Value for High-Spin Fe(II) (Sulfur Coordination) | Information Provided | Reference |

|---|---|---|---|---|

| Isomer Shift (δ) (mm/s) | 0.2 - 0.4 | 0.6 - 0.8 | Oxidation State | osti.govcmu.edu |

| Quadrupole Splitting (ΔE₋) (mm/s) | Variable, often < 1.0 | Variable, often > 2.0 | Spin State, Site Symmetry | osti.govcmu.edu |

Isomer Shift and Quadrupole Splitting Analysis in Iron(III) Clusters

Mössbauer spectroscopy is a powerful tool for probing the nuclear environment of iron atoms, offering precise information on oxidation and spin states through the analysis of isomer shifts (δ) and quadrupole splittings (ΔEQ). nih.gov The isomer shift arises from the electrostatic interaction between the nuclear charge distribution and the s-electron density at the nucleus, making it highly sensitive to the iron oxidation state. researchgate.netwikipedia.org Quadrupole splitting results from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient (EFG), providing information about the symmetry of the iron site. wikipedia.org

In [Fe3S4] clusters, the iron atoms can exist in different oxidation states. For instance, the oxidized [Fe3S4]+ cluster is composed of three high-spin ferric ions (Fe³⁺, S=5/2). nih.gov In contrast, the reduced [Fe3S4]⁰ state contains one Fe³⁺ site and a valence-delocalized [Fe2S2]⁺ subsite, where two iron atoms share the characteristics of an Fe²⁺/Fe³⁺ pair. researchgate.net

Mössbauer studies on the inactive [Fe3S4]¹⁺ form of beef heart aconitase revealed spectra that could be analyzed to understand the distinct iron sites within the cluster. nih.gov In the reduced [Fe3S4]⁰ cluster of Desulfovibrio gigas ferredoxin II, Mössbauer spectroscopy below 20 K identified two distinct iron environments: one unique Fe³⁺ site and a pair of sites corresponding to a delocalized Fe²⁺/Fe³⁺ pair. researchgate.net Above 20 K, an additional spectral component emerges, suggesting the population of an excited state where the electron is delocalized over all three iron sites. researchgate.net

The isomer shifts and quadrupole splittings are key to differentiating these sites. Generally, Fe³⁺ sites exhibit lower isomer shifts than Fe²⁺ sites due to lower d-electron screening of the s-electrons. nih.gov The parameters for the [Fe3S4]⁰ cluster in D. gigas ferredoxin II showcase this distinction.

| Site | Formal Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

|---|---|---|---|

| Fe³⁺ site | Fe³⁺ | 0.27 | -0.51 |

| Delocalized Pair | Fe²⁺/Fe³⁺ | 0.46 | +1.45 |

Data sourced from a study on D. gigas ferredoxin II. researchgate.net

These values are consistent with a model where one iron atom is distinctly ferric, while the other two share an electron, resulting in an average oxidation state of +2.5. researchgate.net The differing signs and magnitudes of ΔEQ reflect the different local symmetries and electronic configurations of the iron sites.

Magnetic Hyperfine Interactions in Paramagnetic Iron Systems

In paramagnetic systems like the [Fe3S4]⁺ cluster (total spin S=1/2), the interaction between the electron spin and the nuclear spin gives rise to magnetic hyperfine splitting in Mössbauer spectra. nih.gov This interaction is described by the magnetic hyperfine coupling constant (A), which provides deep insight into the magnetic properties of the individual iron sites and the nature of spin coupling within the cluster. nih.gov

For the oxidized [Fe3S4]⁺ cluster, which is composed of three antiferromagnetically coupled high-spin Fe³⁺ ions, the observed hyperfine field at each nucleus is a projection of an intrinsic hyperfine field for that ion onto the total electron spin of the cluster. nih.gov A spin-coupling model can be used to explain the observed magnetic properties. This model assumes that the three S=5/2 ferric ions are exchange-coupled to produce a total system spin of S=1/2. nih.gov The differences in the observed hyperfine coupling constants for the three iron sites are not due to intrinsic differences in the sites themselves (which are all high-spin ferric) but rather reflect the geometric aspects of the spin coupling. nih.gov

Mössbauer and EPR studies on the [Fe3S4]⁺ cluster from Azotobacter vinelandii ferredoxin I revealed three significantly different magnetic hyperfine coupling constants for the iron sites.

| Site | Hyperfine Coupling Constant (A) (MHz) |

|---|---|

| Site 1 | -41 |

| Site 2 | +18 |

| Site 3 | |A₃| ≈ 5 |

Data sourced from a spin-coupling model for three-iron clusters. nih.gov

The analysis showed that the three exchange coupling constants (Jij) between the iron sites are of similar magnitude, indicating that the cluster is a single, covalently linked unit. nih.gov This finding argues against viewing the structure as a [2Fe-2S] cluster weakly interacting with a third iron atom. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Detection of Unpaired Electrons and Spin Coupling

Electron Paramagnetic Resonance (EPR) spectroscopy is a fundamental technique for studying paramagnetic species, such as the oxidized [Fe3S4]⁺ cluster which has a total electron spin of S=1/2. nih.govnih.govnih.gov The technique provides a "fingerprint" of the cluster's electronic structure through its g-values and offers a window into the interactions between the unpaired electron spin and surrounding magnetic nuclei. nih.govacs.org

Studies on various proteins containing [Fe3S4]⁺ clusters, such as ferredoxins and aconitase, show characteristic rhombic EPR signals. researchgate.netnih.gov These signals are a direct probe of the S=1/2 ground state that results from the antiferromagnetic coupling of three high-spin Fe³⁺ ions. nih.govnih.gov The complexity of EPR spectra from biological systems often requires advanced techniques, such as pulsed EPR and high-frequency EPR, to resolve the properties of individual clusters. nih.govnih.gov

Analysis of g-Values and Hyperfine Coupling Constants

The g-tensor, determined from an EPR spectrum, is characteristic of a specific paramagnetic center. For [Fe3S4]⁺ clusters, the EPR spectrum is typically rhombic, described by three principal g-values (gx, gy, gz) that are close to 2. researchgate.net For example, EPR analysis of purified NCOA4, which was determined to contain a [3Fe-4S] cluster, showed a slightly rhombic signal with g-values of gx = 2.028, gy = 2.020, and gz = 2.005 at 15 K. researchgate.net These values are in fair agreement with those reported for other [3Fe-4S]¹⁺ clusters. researchgate.net

| Source | gₓ | gᵧ | g₂ | Reference |

|---|---|---|---|---|

| Purified NCOA4 | 2.028 | 2.020 | 2.005 | researchgate.net |

| General [3Fe-4S]¹⁺ | 2.026 | 2.017 | 2.011 | researchgate.net |

Hyperfine coupling constants between the electron spin and the ⁵⁷Fe nuclei can be resolved using advanced techniques like Electron Nuclear Double Resonance (ENDOR). An ENDOR study of the [⁵⁷Fe3S4]⁺ cluster in Pyrococcus furiosus ferredoxin determined the hyperfine coupling constants for the three distinct iron sites: |A(⁵⁷Fe1)| = 37.5 MHz, |A(⁵⁷Fe2)| ≈ 26 MHz, and |A(⁵⁷Fe3)| ≈ 11 MHz. acs.org This distribution of hyperfine values confirms that the unpaired electron spin density is inequivalently distributed over the three iron centers, consistent with the spin-coupling model derived from Mössbauer data. nih.govacs.org

Spin-Spin Interaction Studies in Multi-Iron Systems

The magnetic properties of the [Fe3S4] cluster are dominated by the exchange interactions (spin-spin coupling) between the iron centers. mdpi.com In the oxidized [Fe3S4]⁺ state, the three high-spin Fe³⁺ ions (each S=5/2) are antiferromagnetically coupled to yield a total ground state spin of S=1/2. nih.govnih.gov The strength of this coupling is defined by the exchange coupling constant, J. A theoretical model for these clusters defines the coupling parameters as J13=J, J12=J(1+ε'), and J23=J(1+ε), where ε and ε' measure the inequivalence in the coupling strengths. nih.gov

Electron spin-lattice relaxation time (T₁) measurements using pulsed EPR provide a method to probe the energy of excited spin states, which are directly related to the exchange coupling parameters. nih.gov Studies on four different proteins containing [Fe3S4]⁺ clusters determined that relaxation is dominated by a transition to a doublet excited state approximately 20 cm⁻¹ above the ground state. nih.gov This excited state energy corresponds to the product of the exchange constant and its inequivalence (εJ), with a magnitude in the range of 5-10 cm⁻¹ for each of the proteins studied. nih.gov

Theoretical approaches, such as the Extended Broken-Symmetry (EBS) method within Density Functional Theory (DFT), have been employed to calculate the magnetic exchange coupling constants (J) in cubane-[Fe3S4] clusters. mdpi.com These calculations reveal that the three J values are nearly equal, which may contribute to the properties of enzymes containing these clusters. mdpi.com The spatial arrangement of the iron centers is a critical factor in determining these magnetic properties. mdpi.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Characterization

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the elemental composition, oxidation states, and local geometric structure of metal centers in complex materials. researchgate.netacs.org

XAS measures the absorption of X-rays as a function of energy, providing information about the electronic structure and local coordination environment of the absorbing atom. acs.orgnih.gov XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon X-ray irradiation, allowing for the determination of elemental composition and chemical states. researchgate.netresearchgate.net

For [Fe3S4] clusters, these methods can distinguish between different types of sulfur atoms (e.g., bridging sulfides vs. terminal thiolates) and provide direct information on the oxidation states of the iron atoms. researchgate.netnih.gov

XANES and EXAFS Principles for Probing Local Structure and Oxidation State

An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the edge region, is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.org The energy of the absorption edge typically shifts to higher values with an increase in the oxidation state of the atom. Ligand K-edge XAS of an [Fe3S4]⁰ model complex has been used to study the metal-ligand bond covalency. The pre-edge feature in the sulfur K-edge spectrum can be resolved into contributions from the different types of sulfur ligands: μ₂-sulfido, μ₃-sulfido, and thiolate. nih.gov This analysis allows for a quantitative determination of the distribution of electron density between the iron and sulfur atoms. nih.gov Comparing the S K-edge XAS of a model complex with the [Fe3S4] cluster in the protein ferredoxin II showed a decrease in covalency in the protein, which was correlated with hydrogen bonding interactions to the sulfur ligands in the active site. nih.gov

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic structure around the absorbing atom. nih.gov Analysis of the EXAFS can determine the types of neighboring atoms, their distances, and their coordination numbers. EXAFS analysis of the "H cluster" in hydrogenase II, which contains iron and sulfur, revealed different Fe-Fe distances in the oxidized (2.8 Å) and reduced (3.3 Å) states, suggesting a significant structural change upon redox activity. nih.gov

Surface and Bulk Electronic Structure Profiling

The electronic structure of the tri-μ-sulfido-μ3-sulfido-triiron(III) core, commonly found in [3Fe-4S] clusters, is fundamental to its function in biological and chemical systems. A comprehensive understanding of this structure requires a combination of spectroscopic techniques that can probe both the surface and the bulk atomic and electronic configurations. Advanced methods such as X-ray Photoelectron Spectroscopy (XPS) provide surface-sensitive information, while Mössbauer and UV-Visible spectroscopies offer insights into the bulk electronic properties of the cluster.

Surface Electronic State Analysis via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of atoms within the top few nanometers of a material. For iron-sulfur clusters like Fe3S4 (greigite), XPS can distinguish between the different oxidation states of iron (Fe²⁺ and Fe³⁺) by measuring the binding energies of their core-level electrons.

High-resolution XPS analysis of Fe3S4 nanoparticles reveals distinct peaks corresponding to the Fe 2p core level. The spectrum is typically deconvoluted to identify components from both Fe²⁺ and Fe³⁺ ions coexisting at the surface of the material. The binding energy of an element increases with its valence state; thus, the peaks for Fe³⁺ appear at a higher binding energy than those for Fe²⁺. rsc.org Research on Fe3S4 nanoparticles has identified Fe 2p₃/₂ peaks for Fe²⁺ at approximately 710.5 eV and for Fe³⁺ at around 712.0 eV. researchgate.net The corresponding Fe 2p₁/₂ peaks are observed at roughly 724.0 eV for Fe²⁺ and 725.0 eV for Fe³⁺. researchgate.net The presence of a satellite peak at approximately 719 eV is also a characteristic feature of Fe³⁺, further confirming the mixed-valence nature of the cluster's surface. rsc.org

| Core Level | Oxidation State | Binding Energy (eV) |

|---|---|---|

| Fe 2p₃/₂ | Fe²⁺ | ~710.5 |

| Fe³⁺ | ~712.0 | |

| Fe 2p₁/₂ | Fe²⁺ | ~724.0 |

| Fe³⁺ | ~725.0 | |

| Fe³⁺ Satellite | Fe³⁺ | ~719.0 |

Bulk Electronic Structure Characterization

While XPS provides a picture of the surface, techniques like Mössbauer spectroscopy, UV-Visible (UV-Vis) spectroscopy, and X-ray Absorption Spectroscopy (XAS) are essential for elucidating the electronic properties of the entire cluster, or the "bulk" in the context of a molecular entity.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is exceptionally sensitive to the nuclear environment of iron atoms, providing detailed information on their oxidation states, spin states, and the delocalization of electrons within the cluster. researchgate.net For a [3Fe-4S] cluster in its oxidized state, [3Fe-4S]¹⁺, all three iron atoms are high-spin Fe³⁺. This results in a simple Mössbauer spectrum at 80 K, characterized by a single quadrupole doublet with an isomer shift (δ) of approximately 0.28-0.29 mm/s and a quadrupole splitting (ΔEₐ) of about 0.58-0.63 mm/s. researchgate.net

Upon one-electron reduction to the [3Fe-4S]⁰ state, the cluster contains one Fe³⁺ ion and a mixed-valence pair of Fe²⁺/Fe³⁺ ions, which are often described as a delocalized Fe²·⁵⁺-Fe²·⁵⁺ pair. researchgate.net This change is clearly reflected in the Mössbauer spectrum, which resolves into two distinct quadrupole doublets in a 2:1 intensity ratio. The major doublet, representing the delocalized Fe²·⁵⁺ pair, exhibits a δ of ~0.49 mm/s and a ΔEₐ of ~1.08 mm/s. The minor doublet, corresponding to the single Fe³⁺ site, shows a δ of ~0.35 mm/s and a ΔEₐ of ~1.13 mm/s. researchgate.net

| Cluster State | Iron Site | Relative Ratio | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEₐ) (mm/s) |

|---|---|---|---|---|

| [3Fe-4S]¹⁺ (Oxidized) | 3 x Fe³⁺ | 1 | ~0.28 | ~0.63 |

| [3Fe-4S]⁰ (Reduced) | (Fe²·⁵⁺)₂ pair | 2 | ~0.49 | ~1.08 |

| Fe³⁺ | 1 | ~0.35 | ~1.13 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy probes electronic transitions within the cluster. The spectrum of an oxidized [3Fe-4S]¹⁺ cluster is characterized by broad absorption features, including a distinct maximum at approximately 420 nm. researchgate.net This absorption band is a hallmark used for the identification and quantification of this cluster type in various protein environments. nih.gov

| Cluster State | Absorption Maximum (λₘₐₓ) |

|---|---|

| [3Fe-4S]¹⁺ (Oxidized) | ~420 nm |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) provides further details on the electronic structure and the local coordination environment. Sulfur K-edge XAS is particularly useful for quantifying the covalency of the iron-sulfur bonds, which is the degree of mixing between sulfur 3p and iron 3d orbitals. nih.govicm.edu.pl Studies on [3Fe-4S]⁰ model complexes have allowed for the resolution of pre-edge features into contributions from different types of sulfur ligands (μ₂-sulfido, μ₃-sulfido, and thiolate). nih.gov This analysis reveals that the covalency of the bridging sulfide ligands is a critical factor influencing the electronic properties and superexchange coupling within the cluster. nih.gov Fe K-edge XAS can also be used to probe the oxidation state of the iron atoms, although changes can be subtle. whiterose.ac.uk The position of the absorption edge and the intensity of pre-edge features are sensitive to the oxidation state and coordination geometry of the iron centers.

Electronic Structure, Bonding, and Magnetism in Tri Mu Sulfido Mu3 Sulfido Triiron Iii and Analogues

Molecular Orbital Theory and Electronic Configuration Analysis of Iron-Sulfur Clusters

Electron delocalization is a key feature of many iron-sulfur clusters, significantly influencing their reactivity and electron transfer capabilities. In clusters with mixed-valence states, such as [4Fe-4S]²⁺ (formally 2 Fe³⁺ and 2 Fe²⁺), there is strong covalent delocalization of the "extra" electron from the ferrous ions. wikipedia.orgrsc.org This spin-dependent electron delocalization, also known as double exchange, involves the hopping of electrons between iron sites of differing valence. nih.gov

This phenomenon is not universal across all cluster topologies. For instance, dinuclear [Fe2S2]⁺ clusters often exhibit a greater tendency toward valence localization because the stabilization gained from double exchange is typically insufficient to overcome the antiferromagnetic superexchange interactions between the two iron centers. nih.gov However, in larger clusters like [Fe4S4], the presence of a highly covalent and strongly σ-donating ligand can induce partial or complete valence localization at a specific subsite, an effect that can persist up to room temperature. digitellinc.com Theoretical models suggest that the electronic structure can be localized in some variants and delocalized in others, highlighting the sensitivity of delocalization to the surrounding environment. uni-bonn.de

Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the bonding and orbital arrangement in transition metal complexes. wikipedia.org For iron-sulfur clusters, the iron centers are typically coordinated by sulfide (B99878) and, in proteins, thiolate ligands. These sulfur-based ligands create a relatively weak ligand field. acs.orgnih.gov

According to LFT, this weak field results in a small energy difference (Δ) between the sets of d-orbitals. core.ac.ukuci.edu For an Fe(III) ion, which has a d⁵ electron configuration, the energy required to pair electrons in the lower energy orbitals is greater than the energy needed to place them in the higher energy orbitals (Δ < Π, where Π is the pairing energy). uci.edu Consequently, the electrons remain unpaired, occupying all five d-orbitals with parallel spins, which results in a high-spin S=5/2 ground state for each Fe(III) center. acs.orgnih.gov The tetrahedral coordination geometry of the iron atoms within the cluster is a key factor contributing to this high-spin configuration. core.ac.uk

Magnetic Exchange Interactions and Spin Coupling Phenomena

The magnetic properties of [3Fe-4S] clusters are dominated by exchange interactions, which are magnetic couplings between the unpaired electrons on the individual iron centers. These interactions are mediated by the bridging sulfide ligands and are described by the Heisenberg exchange coupling constant, J. ruhr-uni-bochum.de The sign and magnitude of J determine whether the coupling is ferromagnetic (spins align) or antiferromagnetic (spins anti-align).

In virtually all biologically relevant iron-sulfur clusters, the dominant magnetic interaction is antiferromagnetic coupling, characterized by a positive J value. nih.gov This means the spins of adjacent iron centers prefer to align in opposite directions. nih.gov The primary mechanism for this interaction is superexchange, where the bridging sulfide ligands provide a pathway for the magnetic orbitals on the iron centers to overlap and couple. nih.gov

| Cluster Type | Iron Oxidation States | Individual Fe Spin | Dominant Coupling | Resultant Ground State Spin |

| [Fe3S4]⁺ | 3 x Fe³⁺ | S = 5/2 | Antiferromagnetic | S = 1/2 |

| [Fe4S4]²⁺ | 2 x Fe³⁺, 2 x Fe²⁺ | S = 5/2, S = 2 | Antiferromagnetic | S = 0 |

| [Fe2S2]⁺ | 1 x Fe³⁺, 1 x Fe²⁺ | S = 5/2, S = 2 | Antiferromagnetic | S = 1/2 |

This table summarizes the typical spin states and magnetic coupling in common iron-sulfur clusters.

Spin frustration is a phenomenon that occurs in magnetic systems where competing exchange interactions prevent the spins from finding a unique, stable ground-state arrangement. aps.org In the context of a [3Fe-4S] cluster, the three iron centers are arranged in a roughly triangular fashion. If the antiferromagnetic coupling between each pair of iron ions is of similar strength, it becomes impossible to satisfy all pairwise anti-alignments simultaneously. For instance, if the spin on Fe1 is "up" and the spin on Fe2 is "down," the spin on Fe3 cannot be simultaneously "down" with respect to Fe1 and "up" with respect to Fe2.

Valence Delocalization and Charge Transfer Processes within the Cluster

Valence delocalization, the sharing of electron density over multiple metal sites, is intimately linked with the concepts of electron delocalization and magnetic exchange. In mixed-valence systems like [Fe4S4]²⁺, the cluster is best described not as having discrete Fe²⁺ and Fe³⁺ sites, but rather as containing pairs of iron atoms with an average oxidation state of Fe²·⁵⁺. nih.govnih.gov This arises from the double-exchange mechanism, where an electron rapidly hops between a spin-aligned Fe²⁺ and Fe³⁺ pair. nih.gov

Spectroscopic Signatures of Mixed-Valence States

The characterization of mixed-valence states in tri-iron sulfide clusters and their analogues is heavily reliant on spectroscopic techniques that can probe the local electronic environment of each iron nucleus. Mössbauer spectroscopy stands out as a particularly powerful tool for this purpose, providing direct evidence of the oxidation and spin states of the iron centers.

Mössbauer spectra of iron-sulfur clusters can distinguish between localized and delocalized valence states. nih.gov In a valence-localized system, such as a cluster containing distinct Fe²⁺ and Fe³⁺ ions, the spectrum would show separate signals corresponding to each oxidation state. Conversely, in a valence-delocalized system where an electron is shared between two or more iron centers, an intermediate or averaged valence state (e.g., Fe²·⁵⁺) is observed. This results in a single, distinct signal with Mössbauer parameters intermediate to those of Fe²⁺ and Fe³⁺.

The key parameters extracted from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and is, therefore, different for Fe²⁺ and Fe³⁺ ions. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the local electronic environment. researchgate.net For high-spin iron in these clusters, Fe²⁺ typically exhibits a larger isomer shift and quadrupole splitting than Fe³⁺. A delocalized Fe²·⁵⁺ pair would show parameters that are the average of the constituent ions.

Electron Paramagnetic Resonance (EPR) spectroscopy is another critical technique used to study mixed-valence iron-sulfur clusters. acs.org It is particularly useful for systems with a net electronic spin, providing insights into the ground spin state of the cluster. The g-values obtained from EPR spectra are characteristic of the electronic structure of the paramagnetic center. In mixed-valence clusters, the interaction between the delocalized electron and the iron nuclei can lead to complex hyperfine splitting patterns in the EPR spectrum, further characterizing the nature of the delocalization.

The table below summarizes typical Mössbauer parameters for different iron oxidation states found in iron-sulfur cluster analogues. These values help in the interpretation of experimental spectra to determine the valence assignments.

| Iron Oxidation State | Typical Isomer Shift (δ) at 4.2 K (mm/s) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) | Description |

| High-Spin Fe³⁺ | 0.20 - 0.50 | 0.40 - 0.90 | Characterized by a less spherical d-electron distribution. |

| High-Spin Fe²⁺ | 0.60 - 1.00 | 1.50 - 3.00 | The presence of an extra d-electron creates a larger electric field gradient. |

| Valence-Delocalized Fe²·⁵⁺ | ~0.45 - 0.60 | ~1.00 - 1.50 | Parameters are intermediate, reflecting electron delocalization over the Mössbauer timescale. |

Note: The values are typical for iron-sulfur clusters and can vary depending on the specific coordination environment and geometry of the cluster.

Theoretical Models for Electron Hopping Mechanisms

The movement of electrons between metal centers in mixed-valence compounds, often termed electron hopping or intramolecular electron transfer, is fundamental to their unique electronic and magnetic properties. evitachem.comaip.org In tri-iron sulfide clusters and their analogues, this process is governed by several interconnected theoretical models that describe the coupling between electronic states, magnetic interactions, and vibrational modes. aip.org

Two primary mechanisms are ubiquitous in describing the electronic interactions within iron-sulfur clusters: superexchange and double exchange. nih.gov

The pattern of electron delocalization is also significantly influenced by vibronic coupling , which is the interaction between the electronic states and the vibrational modes of the cluster. aip.org The movement of an electron from one iron site to another induces a change in the local coordination geometry, and the energy barrier for this hopping is dependent on this reorganization. Theoretical models, such as the Piepho-Krausz-Schatz (PKS) model, are used to quantify the interplay between the electronic coupling that drives delocalization and the vibronic coupling that can lead to electron localization.

The following table compares the key theoretical models governing electron transfer and magnetic coupling in these clusters.

| Model | Description | Mediated By | Relevant To | Magnetic Effect |

| Superexchange | Indirect magnetic coupling between iron centers. | Bridging sulfide ligands. | All Fe-Fe pairs. | Predominantly antiferromagnetic coupling. |

| Double Exchange | Electron hopping is coupled to the relative spin orientation of the metal centers. | Direct orbital overlap (facilitated by bridging ligands). | Mixed-valence Fe²⁺-Fe³⁺ pairs. | Promotes local ferromagnetic alignment to facilitate delocalization. nih.gov |

| Vibronic Coupling | Interaction between electronic states and nuclear vibrations. | Molecular vibrations (phonons). | The degree of electron localization/delocalization. | Can create an energy barrier for electron hopping, favoring localization. aip.org |

Reactivity and Reaction Mechanism Studies of Triiron Iii Sulfido Clusters

Redox Chemistry and Electron Transfer Pathways

The ability of [Fe₃S₄] clusters to undergo facile electron transfer reactions is central to their biological roles, which include electron transport in proteins like ferredoxins. nih.gov These clusters typically cycle between the [Fe₃S₄]⁺ (all-ferric) and the [Fe₃S₄]⁰ (mixed-valence) oxidation states. acs.org

A variety of electrochemical techniques are employed to probe the redox behavior of [Fe₃S₄] clusters. These methods allow for the determination of redox potentials and provide insights into the kinetics and mechanisms of electron transfer.

Cyclic Voltammetry (CV): This is a widely used technique to study the redox properties of [Fe₃S₄] clusters. For instance, cyclic voltammetry measurements have been performed on synthetic greigite (Fe₃S₄) and its composites. nih.gov In protein-film voltammetry, the [3Fe-4S] cluster in Pyrococcus furiosus ferredoxin exhibits two distinct redox couples, corresponding to the [3Fe-4S]⁺/⁰ and [3Fe-4S]⁰/²⁻ transitions. nih.gov Synthetic analogues of [Fe₄S₄] clusters with pyridinemethanethiolate ligands also show reversible [Fe₄S₄]²⁺/[Fe₄S₄]⁺ redox processes in their cyclic voltammograms. core.ac.uk

Square Wave Voltammetry (SWV): SWV is another powerful technique used for the electrochemical analysis of these clusters. It was utilized to assess the redox properties of heterometal clusters derived from the [Fe₃S₄] core in Desulfovibrio gigas ferredoxin II. researchgate.net This study successfully determined the redox potentials for a series of [MFe₃S₄] clusters where M could be cadmium, iron, nickel, or cobalt. researchgate.net

Differential Pulse Voltammetry (DPV): Alongside CV and SWV, DPV has been applied to investigate the electrochemical behavior of both [Fe₃S₄] and [Fe₄S₄] ferredoxins from Desulfovibrio gigas. researchgate.net

Spectroelectrochemistry: This technique combines spectroscopy (e.g., UV-vis, EPR) with electrochemistry to characterize the electronic and structural properties of the cluster in different oxidation states. For example, the interconversion between [4Fe-4S] and [3Fe-4S] clusters has been monitored using such methods. scispace.com

The following table summarizes representative electrochemical data for [Fe₃S₄] and related clusters.

| Cluster/Protein | Technique(s) | Redox Transition | Redox Potential (mV vs. NHE) | Reference(s) |

| Desulfovibrio gigas FdII ([Fe₃S₄]) | SWV, CV, DPV | [Fe₃S₄]⁺/⁰ | -420 | researchgate.net |

| Desulfovibrio gigas FdII ([Fe₃S₄]) | SWV, CV, DPV | [Fe₃S₄]⁰/⁻ | -690 | researchgate.net |

| Pyrococcus furiosus Fd ([Fe₃S₄]) | Protein-Film Voltammetry | [Fe₃S₄]⁺/⁰ | pH-dependent | nih.gov |

| Pyrococcus furiosus Fd ([Fe₃S₄]) | Protein-Film Voltammetry | [Fe₃S₄]⁰/²⁻ | pH-dependent | nih.gov |

| [CdFe₃S₄] in D. gigas FdII | SWV | [CdFe₃S₄]⁺/⁰ | -495 | researchgate.net |

| [NiFe₃S₄] in D. gigas FdII | SWV | [NiFe₃S₄]⁺/⁰ | -360 | researchgate.net |

| [CoFe₃S₄] in D. gigas FdII | SWV | [CoFe₃S₄]⁺/⁰ | -245 | researchgate.net |

The redox potential of an [Fe₃S₄] cluster is intrinsically linked to its electronic structure, which can be modulated by several factors, including the protein environment, ligand coordination, and the presence of heterometals.

Spectroscopic techniques such as Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for correlating the electronic structure with redox properties. Mössbauer spectroscopy can provide detailed information on the oxidation and spin states of the individual iron atoms within the cluster. libretexts.org For instance, in the reduced [Fe₃S₄]⁰ state, the cluster often exhibits valence delocalization, where two of the iron sites form a mixed-valence Fe²⁺/Fe³⁺ pair.

EPR spectroscopy is particularly useful for studying the paramagnetic states of these clusters. The oxidized [Fe₃S₄]⁺ cluster typically has a spin of S=1/2 and displays a characteristic EPR signal. The g-values obtained from EPR spectra are sensitive to the electronic environment of the cluster and can be correlated with its redox state.

Theoretical studies, often employing Density Functional Theory (DFT), have further illuminated the relationship between electronic structure and redox potential. These calculations have shown that factors like hydrogen bonding to the sulfur ligands can significantly influence the redox potential. The presence of a redox-inactive Fe³⁺ center in the [Fe₃S₄] cluster is believed to lower the barrier for the redox process due to its strong antiferromagnetic coupling with the redox-active [Fe₂S₂] subsite. Furthermore, the introduction of a heterometal into the cluster can systematically shift the redox potential, with the shift being dependent on the Lewis acidity of the incorporated metal ion. researchgate.net

Ligand Exchange and Substitution Reactions at Iron Centers

Ligand exchange and substitution reactions at the iron centers of [Fe₃S₄] clusters are fundamental to their reactivity and can influence their stability and electronic properties. These reactions involve the replacement of terminal ligands, which are typically cysteine thiolates in proteins, with other coordinating species.

The lability or inertness of ligands attached to the iron centers of sulfido clusters dictates the rates of substitution reactions. Kinetic studies provide insights into the mechanisms of these processes. While specific kinetic data for ligand exchange on synthetic [Fe₃S₄] clusters is sparse, studies on related iron-sulfur clusters offer valuable information.

For water-soluble [Fe₄S₄] clusters, the kinetics of ligand exchange have been shown to be dependent on pH and the concentration of the incoming thiol. The proposed mechanism involves reversible mercaptan/lyate species exchange reactions followed by product formation via specific acid and base catalysis. The nucleophilic order towards a water-soluble [Fe₄S₄] cluster was found to be Cl⁻ < Br⁻ < HO⁻ < CN⁻.

The rates of ligand substitution can also be influenced by the electronic properties of the cluster. For instance, the rate of substitution of a hydroxide (B78521) ligand in a cobalt(III) complex is slower than that of a chloride ligand, indicating that the strength of the metal-ligand bond affects the activation energy and thus the reaction kinetics.

The thermodynamics of ligand binding and dissociation are governed by the stability of the resulting complex. The binding of a ligand to an iron center in a sulfido cluster is an equilibrium process characterized by a binding or formation constant.

In a study of cobalamin (a cobalt-containing complex), it was found that anionic ligands bind more strongly to a chloro-substituted derivative compared to the aquated form, while the opposite is true for neutral N-donor ligands. libretexts.org This highlights the influence of the existing ligands on the thermodynamics of subsequent substitution reactions.

The following table presents a conceptual summary of factors influencing the thermodynamics of ligand binding to iron-sulfur clusters.

| Factor | Influence on Ligand Binding | Rationale |

| Ligand Basicity | Stronger bases generally form more stable bonds. | Enhanced electrostatic and covalent interactions with the iron center. |

| Chelate Effect | Multidentate ligands form more stable complexes than a series of corresponding monodentate ligands. | Favorable entropic contribution upon release of multiple solvent or monodentate ligands. |

| Electronic State of the Cluster | The oxidation state of the iron centers affects ligand affinity. | Changes in the charge and electron density at the iron centers alter the strength of the metal-ligand bond. |

| Solvent | The polarity and coordinating ability of the solvent can influence the thermodynamics of ligand exchange. | Competition between the solvent and the incoming ligand for coordination to the iron center. |

Cluster Fragmentation and Reassembly Pathways

[Fe₃S₄] clusters can undergo fragmentation, leading to the formation of smaller iron-sulfur species, or they can be assembled from smaller precursors. A well-documented transformation is the interconversion between [Fe₃S₄] and [Fe₄S₄] clusters.

The conversion of a [Fe₄S₄] cluster to a [Fe₃S₄] cluster is often an oxidative process, where one iron atom is lost. scispace.com This process is implicated in oxidative damage to iron-sulfur proteins. scispace.com The lability of the "super-oxidized" [4Fe-4S]³⁺ state is a key factor in its degradation to a [3Fe-4S] cluster. scispace.com Conversely, the [Fe₃S₄] core can act as a precursor for the formation of [Fe₄S₄] and other heterometal cubane-type clusters upon the incorporation of an additional metal ion. researchgate.net

Theoretical studies have investigated the degradation pathways of iron-sulfur clusters upon interaction with small molecules like oxygen. The degradation of a [4Fe-4S] cluster has been shown to proceed through intermediates, with the release of iron ions occurring as a subsequent step. researchgate.net In synthetic peptide models, the [Fe₃S₄] cluster appears to be a transient species that evolves towards the more stable [Fe₄S₄] cluster. The assembly mechanism is thought to involve the successive coordination of iron atoms by the peptide rather than the incorporation of a pre-formed cluster.

The stability of these clusters is a critical factor in their fragmentation and reassembly. Synthetic chemists have found it challenging to isolate stable [Fe₃S₄] analogues, suggesting that the protein environment plays a crucial role in stabilizing this cluster against oligomerization or rearrangement to the more thermodynamically stable [Fe₄S₄] core.

Degradation Mechanisms Under Various Environmental Conditions

The stability of iron-sulfur clusters is highly dependent on their environment. The [Fe₃S₄] core, like other iron-sulfur clusters, is susceptible to degradation under specific conditions, particularly exposure to oxygen and changes in iron availability.

Reactive oxygen species (ROS) are a primary cause of cluster degradation. Studies on the cytosolic iron-sulfur cluster assembly (CIA) machinery, which is responsible for the maturation of extramitochondrial Fe-S proteins, show that the interactions between key assembly components are weakened by ROS. nih.govescholarship.org This suggests that oxidative stress can disrupt the assembly process and likely leads to the degradation of the clusters themselves. For instance, the association of the core CIA component CIAO3 with the scaffold complex is diminished by ROS, highlighting the lability of these structures in an oxidizing environment. escholarship.org Conversely, some proteins have evolved to bind oxygen-resistant clusters, indicating that oxygen-induced degradation is a significant selective pressure. embopress.org

The availability of iron is another critical factor. Iron chelation can weaken the protein complexes involved in cluster biosynthesis, implying that a lack of sufficient iron can lead to cluster instability and breakdown. nih.gov Temperature also plays a role; theoretical studies on the stability of iron-sulfur clusters in environments like hydrothermal vents suggest that temperature is a crucial variable for cluster integrity. nih.gov

The degradation of these clusters can be monitored experimentally. For example, the time-dependent inactivation of proteins containing iron-sulfur clusters under aerobic conditions can be observed through the loss of their characteristic absorption spectra as the cluster dissociates from its protein scaffold. nih.gov

Table 1: Factors Influencing the Degradation of Iron-Sulfur Clusters

| Factor | Effect on Cluster Stability | Mechanism | References |

| Reactive Oxygen Species (ROS) | Decreases stability | Oxidative damage to the cluster and/or protein scaffold; weakens interactions within the assembly machinery. | nih.govescholarship.org |

| Iron Chelation | Decreases stability | Removal of essential iron ions leads to disassembly of the cluster. | nih.gov |

| Elevated Temperature | Can decrease stability | Thermal decomposition, dependent on the specific cluster and its protein environment. | nih.gov |

| Oxygen (O₂) Exposure | Generally decreases stability | Direct oxidation and breakdown of the cluster, though some protein environments confer resistance. | embopress.orgnih.gov |

Controlled Disassembly and Assembly of Related Clusters

The formation of iron-sulfur clusters in biological systems is not a spontaneous event but a highly regulated process managed by sophisticated protein machinery. pnas.org Systems like the iron-sulfur cluster (ISC) and sulfur mobilization (SUF) pathways in bacteria, and the mitochondrial ISC and cytosolic CIA pathways in eukaryotes, ensure the controlled assembly of these cofactors. nih.govnih.gov

The fundamental steps of assembly are conserved across different systems:

Sulfur Acquisition : A cysteine desulfurase enzyme, such as IscS or Nfs1p, extracts sulfur from L-cysteine. embopress.orgpnas.orgmdpi.com

Scaffold Formation : The sulfur and iron atoms are brought together on a dedicated scaffold protein (e.g., IscU or Isu1p) where the cluster is assembled. embopress.orgnih.govmdpi.com

Cluster Transfer : Once formed, the cluster is transferred from the scaffold to a target apoprotein, a step that is often facilitated by molecular chaperones. nih.govmdpi.com

The assembly of a [Fe₃S₄] cluster can be part of a dynamic interplay with other cluster types. It is known that a [Fe₃S₄] core can be readily converted into a [Fe₄S₄] cluster by the insertion of an additional iron atom. nih.gov This interconversion suggests that the [Fe₃S₄] cluster can act as a precursor in a controlled assembly pathway. nih.gov Studies using synthetic peptides, or "maquettes," have shown that the [Fe₃S₄] moiety can be a transient species that evolves into the more stable [Fe₄S₄] cluster, reinforcing the idea of a stepwise and controlled assembly and maturation process. researchgate.net This controlled disassembly and reassembly allow for the formation of various clusters, including heterometal clusters where a different metal ion is incorporated into the [Fe₃S₄] core. nih.gov

Reactions with Small Molecules (e.g., H₂S, O₂, N₂, CO) and Relevance to Catalytic Cycles

Iron-sulfur clusters are renowned for their ability to interact with and activate small molecules, a capacity that is central to their role in numerous catalytic cycles. The unique electronic structure of the iron centers makes them ideal for mediating redox reactions.

The most prominent reaction involves molecular oxygen (O₂). In the mitochondrial electron transport chain, Fe-S clusters in Complexes I, II, and III are essential for transferring electrons, with O₂ serving as the terminal electron acceptor. nih.gov While this is a fundamental biological process, direct interaction can also be part of a catalytic cycle. For example, the enzyme sulfur oxygenase reductase, which contains a mononuclear iron site, catalyzes an oxygen-dependent disproportionation of sulfur. nih.gov The proposed mechanism involves the activation of O₂ at the iron center. nih.gov

While direct reactions of isolated [Fe₃S₄] clusters with molecules like H₂S, N₂, or CO are specific to their enzymatic context, the broader family of iron-sulfur clusters is known for such reactivity. Fe-S clusters are famously at the heart of nitrogenase, the enzyme that reduces N₂ to ammonia (B1221849), and hydrogenases, which catalyze the production and consumption of H₂. libretexts.org Synthetic iron-sulfur clusters have also been shown to be effective in the electrocatalytic reduction of CO₂ to formic acid, demonstrating their potential to react with and transform small molecules. ethz.ch

Activation of Substrates at Iron-Sulfur Active Sites

A key function of iron-sulfur clusters in enzymes is the binding and activation of substrates. pnas.org The cluster can act as a Lewis acid, facilitate electron transfer, or structurally organize the active site to promote catalysis. nih.govcdnsciencepub.com

In the enzyme aconitase, a specific iron atom of the [Fe₄S₄] cluster that is not coordinated by a cysteine residue directly binds the substrate, positioning it for the subsequent catalytic steps. cdnsciencepub.com This demonstrates the cluster's role as a Lewis acid. In other enzymes, the cluster's role is more indirect but equally critical. In APS reductase, for instance, the [Fe₄S₄] cluster is proposed to help organize positively charged residues in the active site and activate the substrate by polarizing the S-O bond, thereby facilitating its cleavage. nih.gov The enzyme itself must bind the substrate before catalysis can occur, and the active site's specific shape and chemical properties, provided in part by the Fe-S cluster, ensure high specificity. wikipedia.org

The activation process often involves a change in the coordination environment of one of the iron atoms in the cluster, allowing the substrate to bind. cdnsciencepub.com This binding lowers the activation energy of the reaction, dramatically increasing the reaction rate compared to the uncatalyzed reaction. wikipedia.org

Proposed Elementary Steps in Multi-Electron Transfer Reactions

Multi-electron transfer is a hallmark of iron-sulfur cluster chemistry, enabling complex redox transformations. nih.govlibretexts.org These clusters can typically access multiple stable oxidation states, allowing them to act as electron sinks or sources.

The elementary steps in these reactions are governed by the electronic structure of the cluster. Electron transfer can occur through several mechanisms:

Sequential One-Electron Steps : In mitochondrial respiration, electrons are passed one by one through a series of Fe-S clusters with different redox potentials, including [2Fe-2S], [4Fe-4S], and [3Fe-4S] types. nih.gov

Redox State Changes : The [Fe₃S₄] cluster itself can undergo redox transitions. The [Fe₃S₄]⁺ state is common, and it can be reduced. nih.gov A further reduction step has also been postulated, indicating the capacity for multiple electron transfers. nih.gov The ability of the larger [Fe₄S₄] clusters to exist in at least three stable oxidation states ([Fe₄S₄]³⁺, [Fe₄S₄]²⁺, and [Fe₄S₄]⁺) is well-documented and is known as the "three-state model". libretexts.org

Concerted Proton-Electron Transfer (CPET) : In many catalytic cycles, electron transfer is coupled to proton transfer. Synthetic Fe-S clusters have been shown to act as CPET mediators, a mechanism that is crucial in enzymes like hydrogenases. ethz.ch

Internal Electron Hopping : In mixed-valence clusters (containing both Fe²⁺ and Fe³⁺), rapid electron hopping, or delocalization, can occur between iron sites. This phenomenon, termed double exchange, is a fundamental property that facilitates the cluster's role in electron distribution and transfer. nih.gov

These elementary steps, from simple electron hops to coupled proton-electron transfers, allow iron-sulfur clusters like tri-mu-sulfido-mu3-sulfido-triiron(III) to participate in some of the most essential redox reactions in biology.

Applications in Homogeneous and Heterogeneous Catalysis

Catalytic Hydrogenation and Dehydrogenation Mechanisms

While direct evidence for the involvement of isolated "tri-mu-sulfido-μ3-sulfido-triiron(III)" in hydrogenation and dehydrogenation is absent from the literature, the broader family of tri-iron sulfur clusters, especially within the context of hydrogenases, provides significant insights into these mechanisms. Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen. nih.govmdpi.com Several hydrogenases contain a medial [3Fe-4S] cluster that participates in the electron transfer chain essential for catalysis. nih.gov

Studies on synthetic tri-iron carbonyl clusters have shown that these complexes can be protonated, forming μ-hydrido species, which are key intermediates in proton reduction and, by extension, in the reverse reaction of hydrogen activation. nih.gov The iron centers in these clusters can accept protons and electrons, facilitating the heterolytic cleavage of H₂. The mineral greigite (Fe₃S₄), a naturally occurring iron sulfide (B99878), has also demonstrated potential as a hydrogenating catalyst, particularly in the reduction of carbon dioxide. nih.gov

Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. For hydrogenases, a significant deuterium (B1214612) KIE is often observed, indicating that a step involving hydrogen bond cleavage is rate-determining. While specific KIE data for catalysis directly mediated by a [3Fe-4S] cluster is scarce, studies on hydrogenases containing these clusters show complex kinetic profiles. For instance, the D₂/H⁺ exchange activity, which reflects the intrinsic activity of the active site, is affected by modifications to the [3Fe-4S] cluster, suggesting its influence on the catalytic cycle. nih.gov

Spectroscopic techniques have been instrumental in identifying intermediates in the catalytic cycle of iron-sulfur enzymes. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to characterize the different redox states of the [3Fe-4S] cluster during catalysis. nih.govnih.gov The oxidized [3Fe-4S]¹⁺ state typically exhibits a characteristic EPR signal around g = 2.01. nih.gov Upon reduction to the [3Fe-4S]⁰ state, the cluster becomes EPR silent in the g = 2 region but can show a broad signal at higher g-values. nih.gov The formation of a "hyper-reduced" all-ferrous [3Fe-4S]²⁻ state has also been characterized, which is surprisingly inert towards H₂ evolution despite its very negative reduction potential. acs.org These spectroscopic snapshots provide crucial information about the electronic and structural changes the cluster undergoes during catalysis.

| Cluster State | Formal Oxidation States | EPR Signal (g-values) | Midpoint Potential (E'°) | Role/Observation | References |

|---|---|---|---|---|---|

| [3Fe-4S]¹⁺ | 3 Fe³⁺ | ~2.01 | +65 mV (in D. fructosovorans hydrogenase) | Oxidized state, participates in electron transfer. | nih.gov |

| [3Fe-4S]⁰ | 2 Fe³⁺, 1 Fe²⁺ | Broad signal at g ≈ 12, silent at g ≈ 2 | - | One-electron reduced state. | nih.gov |

| [3Fe-4S]²⁻ | 3 Fe²⁺ | EPR silent | ~ -700 mV vs SHE at pH 7 | Hyper-reduced state, inert to H₂ evolution. | acs.org |

Redox Catalysis and Electrocatalysis

The ability of iron-sulfur clusters to undergo reversible one-electron redox reactions makes them ideal for a variety of redox and electrocatalytic processes.

While the primary role of many iron-sulfur proteins is in anaerobic environments, some studies have explored the electrocatalytic activity of related iron sulfide materials for the oxygen reduction reaction (ORR). Nanoscale Fe₃O₄ has been investigated as an ORR electrocatalyst, and its activity is attributed to the presence of both Fe²⁺ and Fe³⁺ sites that facilitate the adsorption and reduction of oxygen. mdpi.comnih.gov Although Fe₃S₄ (greigite) is more commonly associated with reductive catalysis, its semiconducting properties and the presence of mixed-valence iron centers suggest potential for ORR catalysis, though this remains a less explored area. The mechanism is proposed to proceed via a four-electron pathway to water. researchgate.net

The electrocatalytic reduction of protons to hydrogen is a key reaction for a sustainable hydrogen economy. Bio-inspired by the activity of hydrogenases, numerous synthetic iron-sulfur clusters have been developed as molecular electrocatalysts for the hydrogen evolution reaction (HER). Trinuclear iron-sulfur carbonyl clusters have been shown to catalyze proton reduction at low overpotentials. nih.gov The catalytic cycle is believed to involve the reduction of the cluster, followed by protonation to form a hydride intermediate, which then reacts with another proton to release H₂.

Studies on ferredoxins containing [3Fe-4S] clusters have revealed a complex redox chemistry involving proton-coupled electron transfer steps. acs.org While the hyper-reduced [3Fe-4S]²⁻ state does not spontaneously evolve H₂, its formation at very negative potentials highlights the capacity of these clusters to store reducing equivalents that can be harnessed for proton reduction under appropriate catalytic conditions.

| Catalyst System | Reaction | Key Performance Metric | Mechanism/Observation | References |

|---|---|---|---|---|

| Fe₃S₂(CO)₇(dppm) | Proton Reduction | Catalytic at low overpotential | Formation of μ-hydrido species. | nih.gov |

| Protein-bound [3Fe-4S] | Proton Reduction | Formation of stable [3Fe-4S]²⁻ at ~ -700 mV | Does not spontaneously evolve H₂. | acs.org |

| Nanoscale Fe₃O₄ | Oxygen Reduction (ORR) | Half-wave potential of 0.091 V vs. Hg/HgO | Approaches performance of 20% Pt/C. | mdpi.comnih.gov |

Catalytic Carbon-Sulfur and Carbon-Nitrogen Bond Transformations

The cleavage of C-S bonds is important in the hydrodesulfurization of fossil fuels, while the formation of C-N bonds is a cornerstone of organic synthesis. Iron-sulfur clusters are involved in analogous biological transformations.

The enzyme nitrogenase, which catalyzes the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃), contains complex iron-sulfur clusters. nih.gov While the active site is a more complex cluster, the principles of substrate binding and reduction at a multimetallic iron-sulfur core are relevant. Recently, it has been shown that cubic iron-sulfur clusters can support a multiple bond between iron and nitrogen, a key structural motif potentially involved in biological nitrogen fixation. sciencedaily.com This demonstrates the potential of iron-sulfur clusters to mediate C-N bond forming reactions.

The cleavage of C-S bonds is also a known reactivity of iron-sulfur clusters. For instance, the biosynthesis of some complex cofactors involves the cleavage of a C-S bond in S-adenosylmethionine (SAM) by a [4Fe-4S] cluster to generate a reactive radical. While direct catalytic applications of [3Fe-4S] clusters in C-S bond transformations are not well-documented, the fundamental reactivity of iron-sulfur clusters with sulfur-containing substrates is established. The dynamic nature of Fe-S bonds in these clusters, which can undergo reversible cleavage and reformation, is thought to be critical for their catalytic function. nih.gov

Surface Functionalization of Materials with Triiron(III) Sulfido Units for Heterogeneous Catalysis

The immobilization of molecular catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical advantages of the latter.

Several strategies can be envisioned for the immobilization of triiron(III) sulfido units onto solid supports. These methods generally involve the functionalization of either the cluster or the support to create a covalent or non-covalent linkage.

Covalent Attachment: This approach involves introducing reactive functional groups onto the ligands of the triiron sulfido cluster that can form a chemical bond with the surface of the support. For example, the cluster could be synthesized with ligands bearing siloxane groups for grafting onto silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), or with phosphonate (B1237965) groups for anchoring to metal oxides like titania (TiO₂) or zirconia (ZrO₂).

Ion Exchange: For charged triiron sulfido clusters, ion exchange with a suitably modified support offers a straightforward immobilization method. For instance, an anionic cluster could be exchanged with counter-ions on a support functionalized with cationic groups.

Encapsulation: The physical entrapment of the triiron sulfido cluster within the pores of a mesoporous material, such as a metal-organic framework (MOF) or a zeolite, is another viable strategy. This method can protect the cluster from leaching and deactivation while still allowing access for small substrate molecules.

The choice of immobilization strategy can significantly impact the stability, activity, and selectivity of the resulting heterogeneous catalyst. nih.gov

The interaction between the immobilized triiron(III) sulfido unit and the solid support can lead to synergistic effects that enhance catalytic performance. These effects can arise from several factors:

Electronic Modifications: The support can electronically perturb the immobilized cluster, altering the electron density at the iron centers and influencing their reactivity. For example, an electron-donating support could increase the nucleophilicity of the cluster, potentially enhancing its activity in certain reactions. Conversely, an electron-withdrawing support might render the iron centers more electrophilic, favoring other catalytic pathways.

Geometric Constraints: The rigid framework of the support can impose geometric constraints on the triiron sulfido cluster, potentially stabilizing a particularly active conformation or preventing deactivation pathways such as dimerization.

Bifunctional Catalysis: The support itself can possess catalytic activity. For instance, acidic or basic sites on the surface of an oxide support can participate in the catalytic cycle in concert with the immobilized iron cluster. This bifunctional mechanism can lead to reaction rates and selectivities that are not achievable with either component alone. An example of a synergistic effect is the enhancement of Fischer-Tropsch synthesis on iron-based catalysts where the support influences the formation of active iron carbide phases. researchgate.net

The rational design of supported triiron sulfido catalysts, which takes into account these potential synergistic interactions, holds promise for the development of robust and efficient heterogeneous catalysts for a variety of organic transformations.

Materials Science Perspectives of Iron Sulfur Clusters

Precursors for Inorganic Materials Synthesis

The use of single-source precursors—molecules that contain all the necessary elements for the desired material—is a highly effective strategy for the synthesis of uniform nanoparticles and thin films. Iron-sulfur clusters are exemplary single-source precursors for iron sulfide (B99878) materials, as the Fe-S core can be liberated under controlled conditions to form crystalline phases. nih.govsdl.edu.sa

Formation of Iron Sulfide Nanoparticles and Thin Films

The thermal decomposition of molecular iron-sulfur clusters in high-boiling point solvents is a common method for producing iron sulfide nanoparticles. Research has demonstrated that cubane-type iron-sulfur clusters can be used to synthesize various phases of iron sulfide, including pyrrhotite (B1172379) (Fe7S8) and greigite (Fe3S4), by carefully controlling the reaction temperature. nih.govacs.org For instance, the decomposition of a [4Fe-4S] cluster, bis(tetra-n-butylammonium) tetrakis[benezenethiolato-μ3-sulfido-iron], in alkylamines at lower temperatures yields pyrrhotite nanocrystals, while higher temperatures favor the formation of greigite nanocrystals. nih.govacs.org This demonstrates the principle that the intact cluster core can serve as a template for the resulting nanoparticle phase.

Similarly, tris(dialkyldithiocarbamato)iron(III) complexes have been successfully used as single-source precursors for the deposition of iron sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). researchgate.net The phase of the resulting thin film, which can be a mixture of pyrite (B73398), marcasite, and pyrrhotite, is dependent on the deposition temperature and the specific ligands on the precursor. researchgate.net While these examples often utilize [4Fe-4S] or other iron-sulfur complexes, the underlying principle of using a molecular precursor with a pre-formed iron-sulfur core is directly applicable to [3Fe-4S] clusters like tri-μ-sulfido-μ3-sulfido-triiron(III).

| Precursor | Reaction Temperature (°C) | Resulting Nanocrystal Phase | Average Nanocrystal Diameter (nm) |

|---|---|---|---|

| bis(tetra-n-butylammonium) tetrakis[benezenethiolato-μ3-sulfido-iron] | Low Temperature | Pyrrhotite (Fe7S8) | 5.6 |

| High Temperature | Greigite (Fe3S4) | 2.5 - 4.5 |

Controlled Growth of Iron Sulfide Architectures

The ability to control the morphology of nanomaterials is critical for tailoring their properties. The use of single-source precursors like iron-sulfur clusters offers pathways to control the growth of specific iron sulfide architectures. The shape of the resulting nanostructures can be influenced by the choice of precursor, the reaction temperature, and the capping agents used during synthesis. researchgate.netnih.gov For example, the thermolysis of iron(III) dithiocarbamate (B8719985) precursors can yield diverse morphologies such as nanoparticles, nanoribbons, and nanoplates by varying the solvent composition and precursor structure. nih.gov

The growth of anisotropic structures is often attributed to the selective adsorption of capping ligands onto specific crystal facets, which inhibits growth in certain directions while allowing it in others. This level of control is crucial for applications where material properties are dependent on shape, such as in catalysis and electronic devices. The principle of controlled growth using well-defined molecular precursors is a promising avenue for utilizing tri-μ-sulfido-μ3-sulfido-triiron(III) to create tailored iron sulfide nano-architectures.

Magnetic Properties of Cluster-Based Materials

The magnetic properties of iron sulfides are highly dependent on their phase and crystal structure. researchgate.net Materials derived from iron-sulfur clusters can exhibit a range of magnetic behaviors, from superparamagnetism in small, isolated nanoparticles to ferrimagnetism in larger assemblies.

Superparamagnetism and Ferrimagnetism in Cluster Assemblies

Nanocrystals synthesized from the decomposition of cubane-type iron-sulfur clusters have been shown to be superparamagnetic at room temperature. nih.gov Superparamagnetism is a form of magnetism that occurs in small ferromagnetic or ferrimagnetic nanoparticles. Below a certain temperature, known as the blocking temperature, they exhibit magnetic ordering, but above this temperature, their magnetization appears to be zero in the absence of an external magnetic field. This property is particularly useful in biomedical applications and data storage.

The assembly of these superparamagnetic nanoparticles into larger structures can lead to collective magnetic behaviors, including ferrimagnetism. Ferrimagnetic materials, like the iron sulfide phase greigite (Fe3S4), possess antiparallel magnetic moments of different magnitudes, resulting in a net spontaneous magnetization. researchgate.netnih.gov The ability to synthesize phase-pure greigite nanocrystals from molecular precursors opens the door to creating materials with tunable ferrimagnetic properties.

| Iron Sulfide Phase | Chemical Formula | Typical Magnetic Property |

|---|---|---|

| Pyrrhotite | Fe7S8 | Ferrimagnetic |

| Greigite | Fe3S4 | Ferrimagnetic |

| Pyrite | FeS2 | Diamagnetic |

| Mackinawite | FeS | Antiferromagnetic |

Design Principles for Spintronic Applications (Theoretical)

Spintronics, or spin electronics, is an emerging field that utilizes the intrinsic spin of the electron in addition to its charge to carry information. Materials with tunable magnetic and electronic properties are essential for the development of spintronic devices. Iron-sulfur clusters, with their versatile redox chemistry and magnetic exchange-coupled iron centers, are intriguing building blocks for such applications. nih.govnih.gov

Theoretical studies on [3Fe-4S] clusters highlight their rich magnetic properties, which could be harnessed for spintronic applications. nih.gov The ability of these clusters to exist in multiple stable and metastable spin states, and to switch between them through external stimuli, is a key requirement for spin-based logic and memory. The design of spintronic materials based on tri-μ-sulfido-μ3-sulfido-triiron(III) would involve the controlled assembly of these clusters into ordered arrays, where the spin state of individual clusters could be addressed and manipulated. The redox activity of the [3Fe-4S] core is central to this, as changes in oxidation state directly impact the spin state of the cluster. nih.gov

Semiconducting Properties and Optoelectronic Applications

Iron sulfides, particularly pyrite (FeS2), are known to have semiconducting properties, making them of interest for photovoltaic and other optoelectronic applications. sdl.edu.sa The use of molecular precursors like tri-μ-sulfido-μ3-sulfido-triiron(III) could provide a route to high-quality, phase-pure iron sulfide thin films for such devices.

The optical and electronic properties of materials derived from iron-sulfur clusters are directly related to the electronic structure of the cluster itself. The ability to tune the bandgap of semiconductor materials is crucial for optimizing their performance in devices like solar cells and photodetectors. The synthesis of iron sulfide thin films from single-source precursors has been shown to yield materials with direct and indirect bandgaps suitable for photovoltaic applications. For example, films with optical band gaps around 1.38 eV (direct) have been reported. researchgate.net

The development of optoelectronic devices based on materials derived from tri-μ-sulfido-μ3-sulfido-triiron(III) is still in a theoretical and early experimental stage. However, the fundamental properties of iron sulfides, combined with the synthetic control offered by molecular precursors, suggest a promising future for these materials in next-generation electronic and optoelectronic technologies.

Band Gap Engineering in Iron Sulfide Systems